4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-Pyrimidinecarboxylic acid ethyl ester
Description
4-[(2-Methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative characterized by a substituted aromatic ring system. Its structure features a pyrimidine core with a 2-methoxyphenylamino group at position 4, a methylthio (-SMe) substituent at position 2, and an ethyl ester at position 4. The molecular formula is inferred as C₁₅H₁₇N₃O₃S based on structural analysis of analogous compounds (e.g., ). This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-(2-methoxyanilino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-14(19)10-9-16-15(22-3)18-13(10)17-11-7-5-6-8-12(11)20-2/h5-9H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBSPYCDSHSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester, known for its diverse biological activities, is a pyrimidine derivative with potential pharmaceutical applications. This compound's molecular structure includes a methoxyphenyl group and a methylthio moiety, which contribute to its biological properties.
- Molecular Formula : C15H17N3O3S
- Molecular Weight : 319.38 g/mol
- CAS Number : 108123-24-6
- Melting Point : 108-110 °C
- Density : 1.29±0.1 g/cm³ at 20 °C
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 g/mol |
| Melting Point | 108-110 °C |
| Density | 1.29±0.1 g/cm³ |
Biological Activities
Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities, including:
- Antibacterial Activity : Studies have shown that compounds similar to this pyrimidine derivative possess significant antibacterial properties, making them potential candidates for developing new antibiotics .
- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, suggesting its utility in treating fungal infections .
- Anti-inflammatory Properties : Some research highlights the anti-inflammatory effects of pyrimidine derivatives, which could be beneficial in managing inflammatory diseases .
The biological activity of 4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial and fungal metabolism, disrupting their growth and reproduction.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular dysfunction in pathogens.
- Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation and immune response.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives, including this compound:
- Synthesis and Characterization : A green chemistry approach has been adopted for synthesizing similar pyrimidine compounds using microwave synthesis and mechanochemistry, yielding high purity and efficiency .
- Pharmacological Evaluation : Research has indicated that derivatives of this compound exhibit potent antibacterial and antifungal activities in vitro, with some studies reporting minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .
- Toxicological Studies : Preliminary toxicity assessments suggest that the compound exhibits low toxicity in mammalian cell lines, indicating a favorable safety profile for further development .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester exhibit significant anticancer activity. Pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with nucleic acid metabolism and cell cycle progression. For instance, studies have highlighted the potential of pyrimidine-based compounds in targeting specific kinases involved in cancer proliferation and survival pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, making it a target for anticancer therapies.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components indicate potential activity against bacterial strains, making it a candidate for further exploration in antibiotic development.
Neurological Applications
Research into similar pyrimidine derivatives has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. The specific modifications present in this compound may enhance its efficacy in targeting neurological pathways involved in conditions such as depression or anxiety.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives and tested their anticancer properties against breast cancer cell lines. Among these, 4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester showed notable cytotoxicity, leading to further investigations into its mechanism of action.
Case Study 2: Enzyme Inhibition
A research article highlighted the enzyme inhibitory effects of this compound on DHFR. The study demonstrated that at low micromolar concentrations, the compound effectively reduced enzyme activity, suggesting its potential as a lead compound for developing new antifolate drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester with structurally related pyrimidine derivatives, highlighting key structural and functional differences:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The 2-methoxyphenylamino group in the target compound facilitates π-π stacking and hydrogen bonding with biological targets, unlike the 3-chloro-4-methoxybenzylamino group in , which introduces steric bulk and electron-withdrawing effects .
Electronic and Steric Modifications :
- The thioxo (-C=S) group in increases electrophilicity at position 2, enhancing reactivity in nucleophilic substitutions compared to the methylthio (-SMe) group .
- Chloro substituents (Evidences 1, 4, 19) improve membrane permeability but may introduce toxicity concerns .
Applications :
Q & A
Basic: What synthetic routes are available for preparing 4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting ethyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea to form the pyrimidine core. For example, ethyl 2-methylthio-5-pyrimidinecarboxylates are synthesized by substituting the dimethylamino group with methylthio groups under basic conditions (e.g., anhydrous K₂CO₃ in DMF) . Post-synthesis, purification via crystallization (e.g., slow evaporation in ethanol) yields high-purity crystals suitable for X-ray diffraction .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | 2-methylisothiourea, DMF, K₂CO₃ | 43–65% | |
| Crystallization | Ethanol, slow evaporation | >95% purity |
Basic: How can NMR spectroscopy validate the structure of this compound?
Methodological Answer:
1H and 13C NMR are critical for confirming substituent positions. For analogous pyrimidine derivatives, key spectral features include:
- 1H NMR : A singlet for the methoxy group (δ ~3.27 ppm) and aromatic protons (δ ~6.8–7.5 ppm). The methylthio group typically appears as a singlet (δ ~2.53 ppm) .
- 13C NMR : Carbonyl signals (C=O) at δ ~166–174 ppm, and pyrimidine carbons (C-5, C-6) at δ ~95–162 ppm . Discrepancies in peak splitting or shifts may indicate incomplete substitution or isomerization.
Advanced: How can researchers optimize low reaction yields during methylthio group incorporation?
Methodological Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis of the ethyl ester). Optimization strategies include:
- Temperature Control : Maintain reaction temperatures between 20–25°C to minimize ester degradation .
- Catalyst Screening : Test alternatives to K₂CO₃, such as Cs₂CO₃, to enhance nucleophilicity .
- Solvent Effects : Replace DMF with polar aprotic solvents like acetonitrile to reduce byproduct formation .
Example Optimization Table:
| Parameter | Baseline (DMF/K₂CO₃) | Optimized (MeCN/Cs₂CO₃) |
|---|---|---|
| Yield (%) | 43 | 58 |
| Purity (%) | 95 | 98 |
Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data may arise from conformational flexibility. For example:
- Crystal Packing Effects : Hydrogen bonding (e.g., N–H⋯O interactions) can stabilize specific conformations in the solid state, while solution NMR reflects dynamic equilibria .
- Tactics :
- Compare DFT-calculated NMR shifts with experimental data to identify dominant conformers.
- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .
Advanced: What strategies enable structure-activity relationship (SAR) studies for pyrimidine analogs?
Methodological Answer:
SAR studies require systematic substitution of functional groups:
Amino Group Modifications : Replace the 2-methoxyphenylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess bioactivity changes .
Methylthio Replacement : Substitute with ethylthio or sulfonyl groups to evaluate steric/electronic effects .
Biological Assays : Test analogs for kinase inhibition or antimicrobial activity using standardized protocols (e.g., MIC assays) .
Example SAR Table:
| Analog | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | 2-methoxyphenylamino | 10.2 |
| Analog 1 | 4-fluorophenylamino | 8.5 |
| Analog 2 | Sulfonyl | 15.7 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate volatile byproducts (e.g., H₂S from thiol-containing reagents) .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
Advanced: How to address poor solubility in biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
